2-chloro-N'-(1,1-dioxido-1,2-benzothiazol-3-yl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CHLORO-N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)BENZOHYDRAZIDE is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a benzisothiazole ring with a dioxido group, a chlorobenzene moiety, and a benzohydrazide linkage. This compound has garnered interest due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)BENZOHYDRAZIDE typically involves the following steps:
Formation of the Benzisothiazole Ring: The benzisothiazole ring is synthesized by reacting o-aminothiophenol with chloroacetic acid under acidic conditions to form 2-chlorobenzisothiazole.
Oxidation: The 2-chlorobenzisothiazole is then oxidized using hydrogen peroxide or another suitable oxidizing agent to introduce the dioxido group, forming 2-chloro-1,1-dioxido-1,2-benzisothiazole.
Hydrazide Formation: The final step involves the reaction of 2-chloro-1,1-dioxido-1,2-benzisothiazole with benzohydrazide under reflux conditions in the presence of a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove the dioxido group or reduce the nitro groups if present.
Substitution: The chlorine atom in the benzisothiazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce various substituted benzisothiazole derivatives.
Scientific Research Applications
2-CHLORO-N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)BENZOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-CHLORO-N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The dioxido group and benzisothiazole ring are key functional groups that contribute to its biological activity. The compound may inhibit specific enzymes or interfere with cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-CHLORO-N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-N’-METHYLACETOHYDRAZIDE: Similar structure with a methyl group instead of a benzohydrazide linkage.
5-CHLORO-N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-METHYLBENZENESULFONOHYDRAZIDE: Contains a sulfonohydrazide group and a methyl group on the benzene ring.
Uniqueness
2-CHLORO-N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)BENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzohydrazide linkage and dioxido group make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H10ClN3O3S |
---|---|
Molecular Weight |
335.8 g/mol |
IUPAC Name |
2-chloro-N'-(1,1-dioxo-1,2-benzothiazol-3-yl)benzohydrazide |
InChI |
InChI=1S/C14H10ClN3O3S/c15-11-7-3-1-5-9(11)14(19)17-16-13-10-6-2-4-8-12(10)22(20,21)18-13/h1-8H,(H,16,18)(H,17,19) |
InChI Key |
YWIBHQUWJOZPOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NNC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.